2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride

描述

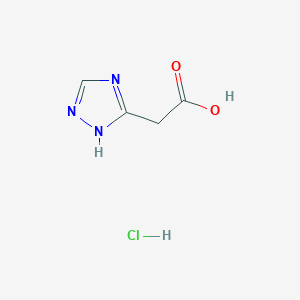

2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride (CAS: 1087714-25-7) is a triazole-containing organic compound with the molecular formula C₄H₆ClN₃O₂ and a molecular weight of 163.56 g/mol . Its structure features a 1,2,4-triazole ring substituted at the 5-position with an acetic acid moiety, which is protonated as a hydrochloride salt. The SMILES notation (O=C(O)CC1=NC=NN1.[H]Cl) highlights the carboxylic acid group, triazole ring, and chloride counterion .

This compound is typically stored at room temperature and is commercially available at 97% purity, though batch-to-batch variability in purity is noted . Its hydrochloride form enhances stability and solubility in polar solvents, making it a candidate for pharmaceutical and agrochemical research.

属性

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLIWORKLOEZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(1H-1,2,4-triazol-5-yl)acetic acid exhibit potent antimicrobial properties. For instance, compounds synthesized from this triazole framework have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin. The structure–activity relationship (SAR) analyses indicated that modifications to the triazole ring can enhance antibacterial efficacy .

Antifungal Properties

The triazole moiety is well-known for its antifungal properties. Research indicates that 2-(1H-1,2,4-triazol-5-yl)acetic acid hydrochloride can inhibit the growth of various fungal strains. This application is particularly relevant in developing new antifungal agents that can combat resistant strains .

Potential as Anticancer Agents

Emerging studies suggest that triazole derivatives may possess anticancer properties. The ability to inhibit certain enzymes involved in cancer cell proliferation has been linked to the structural features of triazoles. Investigations into the specific mechanisms are ongoing, with promising results indicating potential therapeutic uses .

Synthesis and Methodology

The synthesis of this compound has been optimized through various methods. A notable approach involves a continuous-flow synthesis technique that enhances yield and reduces environmental impact compared to traditional batch processes. This method allows for efficient construction of the triazole ring while minimizing waste .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Continuous-flow synthesis | Up to 73% | Environmentally friendly; high selectivity |

| Batch synthesis | Varies | Often requires extensive purification steps |

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized derivatives of 2-(1H-1,2,4-triazol-5-yl)acetic acid demonstrated significant antibacterial activity against a panel of pathogens. The most effective compounds were identified through MIC testing and SAR analysis .

Case Study 2: Agricultural Impact

Field trials involving the application of this compound on winter wheat showed improved growth metrics compared to untreated controls. The compound's role as a biostimulant was confirmed through controlled experiments measuring germination rates and biomass accumulation .

作用机制

The mechanism by which 2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

相似化合物的比较

Key Observations :

- The thiophen-3-yl group introduces sulfur, altering electronic properties and lipophilicity (XlogP = 0.8) compared to the parent compound .

- The hydrochloride salt form of the target compound improves aqueous solubility relative to the free acids of analogs.

Functional Differences

- Stability: The hydrochloride salt enhances stability under ambient conditions compared to non-salt forms (e.g., hydrate or free acid), which may require controlled storage .

生物活性

2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a triazole ring, is known for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of this compound can be attributed to its structural features:

- Triazole Ring : The 1,2,4-triazole moiety is known for its ability to form hydrogen bonds with various biological targets, enhancing binding affinity and specificity.

- Metabolic Stability : The compound exhibits resistance to metabolic degradation, which may prolong its efficacy in biological systems.

Target Enzymes

Research indicates that compounds with similar structures can inhibit crucial enzymes involved in various metabolic pathways. For instance, the inhibition of InhA (enoyl acyl carrier protein reductase) in Mycobacterium tuberculosis has been identified as a significant target for developing anti-mycobacterial agents .

The compound interacts with various enzymes and proteins, influencing cellular processes such as:

- Cell Signaling : It modulates signaling pathways that affect gene expression and cellular metabolism.

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacteria and fungi. |

| Anticancer | Demonstrates cytotoxic effects on multiple cancer cell lines. |

| Enzyme Inhibition | Acts as an inhibitor for enzymes like InhA involved in critical metabolic pathways. |

| Pharmacological Effects | Enhances pharmacokinetic properties due to its structural stability and interaction capabilities. |

Antimicrobial Activity

A study focusing on triazole derivatives highlighted the antimicrobial potential of compounds similar to this compound. The research utilized serial dilution methods to evaluate activity against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, derivatives were tested against human cancer cell lines with promising results indicating lower IC50 values compared to established chemotherapeutics .

Pharmacokinetic Profile

The pharmacokinetic properties of the compound are enhanced by its triazole structure which contributes to better absorption and distribution within biological systems. The stability conferred by the triazole ring also suggests a favorable metabolic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。